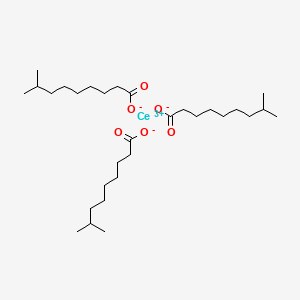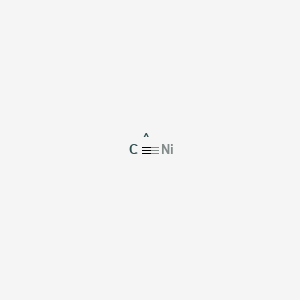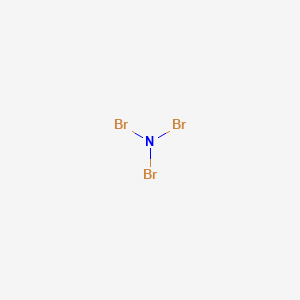
Nitrogen tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrogen tribromide is a chemical compound with the formula NBr₃. It is a deep-red, volatile solid that is extremely explosive in its pure form, even at temperatures as low as -100°C . This compound was not isolated until 1975 due to its high reactivity and instability .
Preparation Methods
Nitrogen tribromide can be synthesized through several methods:
Reaction of Bistrimethylsilylbromamine with Bromine Monochloride: This method involves the reaction of bistrimethylsilylbromamine with bromine monochloride at -87°C, producing this compound and trimethylsilyl chloride as a byproduct.
Reaction of Bromine or Hypobromite with Ammonia: In a dilute aqueous buffer solution, bromine or hypobromite reacts with ammonia to produce this compound.
Reaction of Bromine and Bromine Azide: This method involves the reaction of bromine with bromine azide.
Glow Discharge of Ammonia and Bromine: Ammonia and bromine undergo glow discharge, resulting in the formation of red this compound·6NH₃.
Chemical Reactions Analysis
Nitrogen tribromide undergoes several types of chemical reactions:
Reaction with Ammonia: This compound reacts instantly with ammonia in dichloromethane solution at -87°C to yield monobromamine (NBrH₂).
Reaction with Iodine: It reacts with iodine in dichloromethane solution at -87°C to produce nitrogen dibromide monoiodide (NBr₂I), a red-brown solid stable up to -20°C.
Scientific Research Applications
Nitrogen tribromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of nitrogen tribromide involves its high reactivity with other compounds. It readily undergoes substitution reactions, where the bromine atoms are replaced by other atoms or groups. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
Nitrogen tribromide is part of the nitrogen halides family, which includes nitrogen triiodide (NI₃) and nitrogen trichloride (NCl₃) . These compounds share similar properties, such as high reactivity and explosiveness. this compound is unique due to its specific reactivity with bromine and its ability to form stable compounds like nitrogen dibromide monoiodide .
Similar Compounds
Nitrogen Triiodide (NI₃): Known for its extreme sensitivity to mechanical impulse and its use in demonstration experiments.
Nitrogen Trichloride (NCl₃): A volatile, bright yellow liquid with a pungent odor, known for its explosive nature.
Properties
CAS No. |
15162-90-0 |
|---|---|
Molecular Formula |
Br3N |
Molecular Weight |
253.72 g/mol |
InChI |
InChI=1S/Br3N/c1-4(2)3 |
InChI Key |
UQQALTRHPDPRQC-UHFFFAOYSA-N |
Canonical SMILES |
N(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


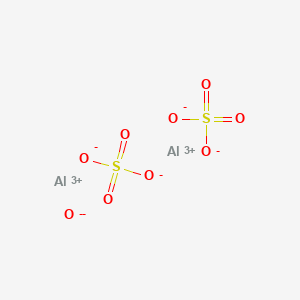

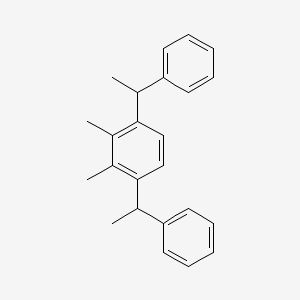
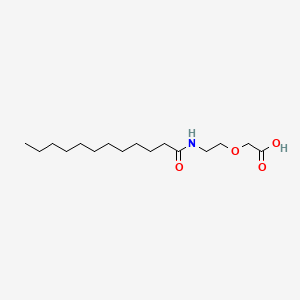
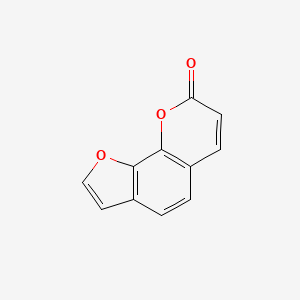
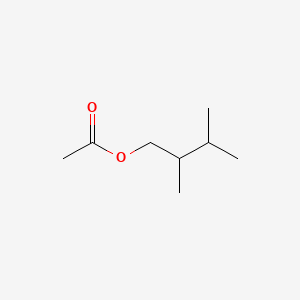
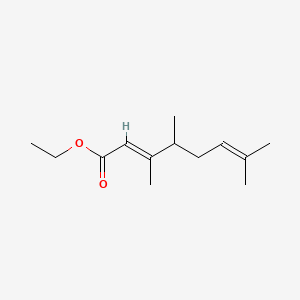
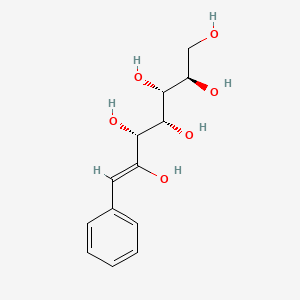


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
